molecular formula C15H16N2O2 B3396069 (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1005648-53-2

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3396069
CAS No.: 1005648-53-2
M. Wt: 256.3 g/mol
InChI Key: VRTRLOSPECVJFD-BQYQJAHWSA-N
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Description

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbonyl group in the chalcone structure can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development in the treatment of diseases such as cancer and inflammation.

Medicine: Research has indicated that the compound possesses anti-inflammatory, antioxidant, and anticancer properties, which are being explored for therapeutic applications.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • (2E)-3-(1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one
  • (2E)-3-(1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

Comparison: Compared to its analogs, (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one exhibits unique properties due to the presence of both the dimethylpyrazole and methoxyphenyl groups. These structural features enhance its biological activity and make it a more potent candidate for various applications. The methoxy group, in particular, contributes to its increased lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-13(10-16-17(11)2)7-8-15(18)12-5-4-6-14(9-12)19-3/h4-10H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTRLOSPECVJFD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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